Spastazoline is classified as a pyrazolyl-pyrrolopyrimidine-based compound. Its synthesis was guided by computational docking studies and structural analyses of spastin, leading to the identification of specific modifications that enhance its binding affinity and selectivity for spastin over other kinases . The compound has been tested in various biological contexts to elucidate the role of spastin in cellular mechanisms, particularly in relation to microtubule dynamics and neurite growth.
The synthesis of spastazoline involved the modification of existing heterocyclic scaffolds that were initially tested against both wildtype and mutant forms of spastin. The synthetic route included:
The final product, spastazoline, was characterized for its potency and selectivity through biochemical assays.
Spastazoline's molecular structure features a pyrazolyl ring fused with a pyrrolopyrimidine core. The structural formula can be represented as follows:
The compound's three-dimensional conformation allows it to effectively interact with the ATP-binding site of spastin, which is critical for its inhibitory action .
Spastazoline primarily acts as a non-competitive inhibitor of spastin's ATPase activity. In biochemical assays, it has been shown to inhibit spastin effectively at concentrations that do not significantly impact the activity of other kinases tested . The mechanism involves binding to the ATPase domain, preventing the hydrolysis of ATP necessary for microtubule severing.
The mechanism by which spastazoline inhibits spastin involves:
Relevant data indicate that spastazoline maintains its inhibitory properties across various pH levels typically encountered in biological systems .
Spastazoline serves multiple purposes in scientific research:
Spastin is a member of the AAA+ (ATPases Associated with diverse cellular Activities) protein family, characterized by a conserved ring-shaped hexameric structure that harnesses ATP hydrolysis energy for mechanical work. Specifically, spastin functions as a microtubule-severing enzyme, disrupting tubulin polymers through a mechanism involving the recognition and mechanical pulling of the disordered C-terminal tails (CTTs) of tubulin subunits. Structural studies reveal that spastin hexamers form a central pore lined with conserved loops, which engage tubulin CTTs. ATP hydrolysis-driven conformational changes then translocate the CTTs through this pore, generating mechanical force that destabilizes tubulin-tubulin interactions within the microtubule lattice [2] [7]. This severing activity is indispensable for dynamic cellular processes, including:
Table 1: Key Structural and Functional Features of Spastin
Feature | Description | Functional Significance |
---|---|---|
Domain Architecture | N-terminal MIT domain, variable linker region, C-terminal AAA ATPase domain | MIT domain interacts with partner proteins; AAA domain harbors catalytic activity |
Hexameric Structure | Ring-shaped oligomer with central pore (~20 Å diameter) and six radiating arms | Pore loops engage tubulin C-terminal tails; arms position spastin on microtubules |
Catalytic Mechanism | ATP-dependent threading of tubulin C-terminal tails through the central pore | Generates mechanical force to disrupt tubulin-tubulin interactions |
Key Regulatory Sites | Walker A/B motifs (ATP binding/hydrolysis), Sensor-II residue (Thr692), N-loop (Gln488), P-loop (Asn527) | Mutations impair ATPase activity and microtubule severing |
The absence of potent, selective chemical probes hindered the dissection of spastin’s precise contributions to cellular dynamics. Early tools included broad-spectrum ATPase inhibitors or genetic knockdown/knockout, which lacked temporal resolution or specificity. Targeting spastin’s AAA domain offered a rational strategy because:
Spastazoline emerged from a structure-guided campaign to overcome the challenges of selectively inhibiting a conserved ATPase active site. Key milestones included:
Table 2: Profile of Spastazoline as a Chemical Probe
Property | Value/Characteristic | Assessment Method | Significance |
---|---|---|---|
IC₅₀ (Spastin) | 99 ± 18 nM | Recombinant human spastin ATPase assay (0.5 mM MgATP) | Sub-micromolar potency enables cellular studies |
Mechanism | ATP-competitive | Kinetic assays (increased apparent K₁/₂ for ATP) | Directly targets the catalytic site |
Selectivity (AAA) | >100-fold vs. katanin, fidgetin-like 1, VPS4 | ATPase assays against related AAA proteins | High specificity within target family |
Selectivity (Kinases) | Inhibits NTRK1 (TRKA) >50% at 10 µM; minimal effect on 64 others | Panel screening (1 mM ATP) | Manageable off-target profile; use kinase probes for controls |
Cellular Activity | Induces cytokinesis defects (e.g., increased intercellular bridges in HeLa cells at 10 µM) | Phenotypic screening in mammalian cells | Confirms target engagement and functional inhibition |
Resistance Conferred by | Spastin T692A mutation | Engineered cell lines and mutant enzyme assays | Critical for establishing on-target effects |
Spastazoline represents the first potent, cell-permeable, and selective chemical probe for spastin, enabling unprecedented interrogation of its functions in microtubule dynamics, cell division, intracellular transport, and neuronal regeneration [1] [3] [4]. Its development exemplifies the power of integrating mutagenesis (RADD), computational docking, and medicinal chemistry for targeting challenging enzyme classes.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7